![molecular formula C15H19N5O2 B2772169 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 2034555-74-1](/img/structure/B2772169.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Pyrazole and its derivatives, including compounds with structural similarities to (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone, are crucial in heterocyclic chemistry due to their extensive use in organic synthesis and notable biological and pharmacological activities. These compounds have been synthesized through various approaches, including cyclocondensation reactions, and evaluated for their biological activities. For instance, derivatives synthesized via cyclocondensation have shown moderate antibacterial and antioxidant activities, supported by spectral analysis and molecular docking analyses against specific bacterial strains and enzymes, illustrating the potential pharmaceutical applications of these compounds (Golea Lynda, 2021).
Regioselective Synthesis
The regioselective synthesis of pyrazole derivatives, including 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, has been achieved through 1,3-dipolar cycloaddition reactions. This method involves the generation of nitrile imines from hydrazonoyl chloride and triethylamine with 3-formylchromones, showcasing the versatility of pyrazole compounds in synthetic chemistry and their potential for creating structurally diverse molecules with varied biological activities (A. Alizadeh, Leila Moafi, Long‐Guan Zhu, 2015).
Molecular Docking and Anticancer Activity
Furthermore, novel biologically potent heterocyclic compounds, including oxazole, pyrazoline, and pyridine derivatives, have been synthesized and evaluated for their anticancer activity. These compounds, characterized by various spectroanalytical techniques, have shown significant potential against cancer cell lines, underlining the importance of pyrazole derivatives in the development of new anticancer agents. The success of these compounds in anticancer assays and their promising results in molecular docking studies suggest their utilization in overcoming microbe resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, Shailesh R. Shah, 2021).
Propriétés
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-18-9-12(14(17-18)22-2)15(21)19-5-6-20-11(8-19)7-13(16-20)10-3-4-10/h7,9-10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBIKKKSDXNGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2772086.png)
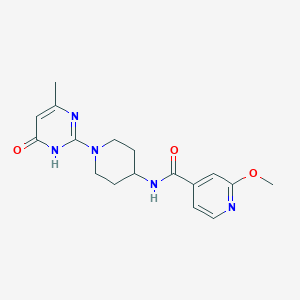
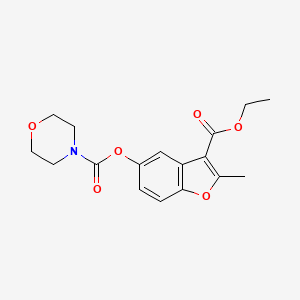

![Methyl 3-[[2-[2-[(2-methoxycarbonyl-1-benzothiophen-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2772092.png)


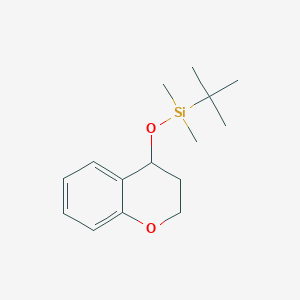

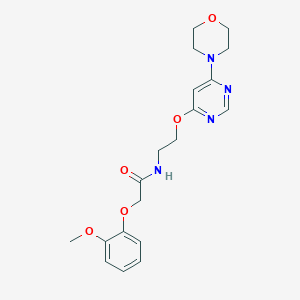
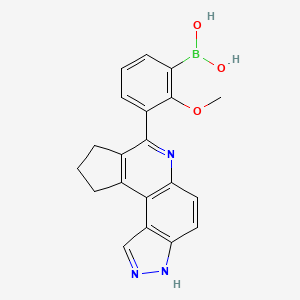
![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2772105.png)
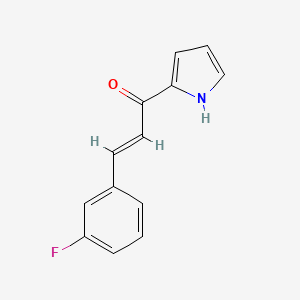
![2-(2,5-Dimethylbenzyl)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,2,6-thiadiazinane 1,1-dioxide](/img/structure/B2772108.png)
